N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)hexanamide
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Overview
Description
N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE is a Schiff base hydrazone compound. Schiff base hydrazones are known for their ability to form stable complexes with transition metal ions, making them significant in inorganic and bioinorganic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE typically involves the condensation reaction between a substituted hydrazine or hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . The reaction conditions often include heating the mixture to facilitate the formation of the Schiff base hydrazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the hydrazone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction could produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted furan or hydrazone compounds.
Scientific Research Applications
N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or disrupt biological pathways . The hydrazone group can also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)hexanamide
- N-(4-{N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)hexanamide
Uniqueness
N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring enhances the compound’s reactivity and potential for forming stable complexes, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C18H21N3O3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4-(hexanoylamino)benzamide |
InChI |
InChI=1S/C18H21N3O3/c1-2-3-4-7-17(22)20-15-10-8-14(9-11-15)18(23)21-19-13-16-6-5-12-24-16/h5-6,8-13H,2-4,7H2,1H3,(H,20,22)(H,21,23)/b19-13+ |
InChI Key |
WTBOWBSUMFIOSF-CPNJWEJPSA-N |
Isomeric SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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